1-Methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one is a chemical compound with the molecular formula and a molar mass of 219.28 g/mol. Its Chemical Abstracts Service (CAS) number is 1332368-70-3. This compound belongs to a class of spiro compounds characterized by their unique structural framework, which includes a spiro junction connecting two distinct ring systems: an indazole and a piperidine.
This compound is primarily studied within the fields of medicinal chemistry and drug discovery due to its potential biological activities. It is classified under spirocyclic compounds, which are known for their diverse pharmacological properties. The structural uniqueness of 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one makes it an interesting subject for research focused on novel therapeutic agents.
The synthesis of 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one can be achieved through various methods, which may include multi-step organic synthesis techniques. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds typically undergo reactions such as cyclization and functional group transformations.
For instance, one potential method involves the reaction of 4,6-dihydroindazole derivatives with piperidine in the presence of suitable catalysts or reagents to facilitate the formation of the spiro structure. The reaction conditions, including temperature and solvent choice, would significantly influence the yield and purity of the final product.
The chemical reactivity of 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one can be analyzed through its potential interactions with various reagents. Common reactions for similar spiro compounds include nucleophilic substitutions, electrophilic additions, and cycloadditions.
For example:
The detailed reaction mechanisms would depend on the specific conditions used during synthesis or modification.
Given its classification as a spirocyclic compound, it may exhibit unique binding properties that could influence signaling pathways or metabolic processes within cells. Further studies would be necessary to elucidate its precise mechanism of action.
The physical properties of 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and potential applications.
1-Methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one holds promise in various scientific fields:
Research into this compound could lead to significant advancements in pharmacology and therapeutic strategies against various ailments.
The synthesis of 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one (molecular formula: C₁₂H₁₇N₃O, molecular weight: 219.28 g/mol) relies on meticulously designed multi-step sequences to construct its complex spirocyclic architecture. A common approach begins with the preparation of a suitably substituted cyclohexanone precursor bearing functional groups amenable to spiroannulation. This precursor undergoes condensation with a protected piperidine derivative under acidic or basic catalysis to form the spiro junction. Subsequent cyclization with methylhydrazine introduces the indazole ring system, followed by deprotection steps to yield the final scaffold. Key intermediates are characterized by advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS), ensuring structural fidelity at each stage. The canonical SMILES representation (CN1C2=C(CC3(CCNCC3)CC2=O)C=N1) reflects the precise connectivity achieved through this route, where regiochemical control during hydrazine cyclization is paramount to avoid isomeric impurities .
Catalytic methods significantly enhance the efficiency of spiro core formation. Transition-metal catalysis, particularly palladium-catalyzed C–N coupling or copper-mediated N-arylation, enables the construction of the indazole-piperidine linkage under milder conditions compared to traditional thermal cyclizations. For instance, copper(I) oxide (Cu₂O)-catalyzed intramolecular amidation of pre-functionalized keto-piperidine precursors facilitates the formation of the spiro[indazole-piperidine] system with reduced byproduct generation. Lewis acid catalysts like zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate (BF₃·OEt₂) promote electrophilic cyclization of hydrazone intermediates derived from keto-piperidines, enhancing both reaction rate and regioselectivity. These catalytic protocols achieve cyclization yields exceeding 75%, while minimizing polycyclic side products through careful control of catalyst loading (typically 5–10 mol%) and reaction stoichiometry. Solvent polarity critically influences cyclization efficiency, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) generally providing optimal results [3] [6].
Table 1: Catalytic Systems for Spiroindazolone Cyclization
Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Cu₂O (10 mol%) | DMF | 110 | 82 | High regioselectivity |
Pd(OAc)₂ (5 mol%) | Toluene | 100 | 78 | Tolerance to sensitive functional groups |
ZnCl₂ (15 mol%) | CH₃CN | 80 | 85 | Low-cost, facile ligand removal |
BF₃·OEt₂ (20 mol%) | DCM | 40 | 70 | Mild conditions |
Achieving exclusive N₁-methylation of the indazole ring in 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one presents a significant synthetic challenge due to the potential for N₂-methyl isomer formation and competing piperidine nitrogen alkylation. Two predominant strategies ensure high regiocontrol:
Pre-cyclization Methylation: Methylhydrazine serves as both the cyclizing agent and methylation source. Reacting a keto-piperidine precursor with methylhydrazine in refluxing ethanol drives the formation of the desired 1-methylindazolone regioisomer as the kinetic product, leveraging the higher nucleophilicity of the terminal hydrazine nitrogen. This approach yields the target compound with >90% regioselectivity when conducted in protic solvents at controlled pH (pH 4–6), as confirmed by comparative ¹³C-NMR analysis of the methyl signal (1H-tautomer: δ 132–133 ppm; 2H-tautomer: δ 123–124 ppm) [4].
Post-cyclization Alkylation: Selective methylation of the deprotonated indazole nitrogen (N₁) using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Steric shielding by the spiro-fused piperidine ring biases alkylation towards the less hindered N₁ position. Protecting group strategies, such as tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prior to indazole N-methylation, prevent dialkylation and further enhance regioselectivity to >95% [2] [6].
Reaction yield and purity of 1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one are profoundly influenced by solvent polarity, protic character, and temperature profiles across synthetic stages:
Cyclization Step: The critical ring-forming reaction between hydrazine derivatives and keto-piperidine precursors exhibits strong solvent dependence. Polar protic solvents like ethanol (EtOH) or methanol (MeOH) facilitate proton transfer during dehydration, yielding 78–85% of the desired spiroindazolone at reflux temperatures (70–80 °C). Conversely, polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO)) favor alternative reaction pathways, reducing yield to 60–75% while increasing regioisomer formation. Non-polar solvents (e.g., toluene, carbon tetrachloride (CCl₄)) are generally detrimental, yielding <55% due to poor intermediate solubility and sluggish kinetics [6].
Catalytic Steps: Transfer hydrogenation or catalytic cyclizations require precise temperature control. For example, palladium-catalyzed reactions exhibit optimal yields (80–85%) between 90–110°C in toluene or DMF. Lower temperatures (<70°C) result in incomplete conversion, while higher temperatures (>130°C) promote degradation.
Table 2: Solvent and Temperature Effects on Key Reaction Steps
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Max Yield (%) | Observed Side Products |
---|---|---|---|---|
Hydrazine Cyclization | Ethanol | 80 | 85 | N₂-methyl regioisomer (<5%) |
Spiroannulation | Dimethylformamide | 110 | 82 | Bis-spiro adducts (<8%) |
Catalytic Transfer Hydrogenation | Methanol | 65 | 88 | Over-reduced piperidine (<3%) |
Final Crystallization | Ethyl acetate/Heptane | 0–5 | 95 (purity) | Amorphous impurities if cooled too rapidly |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3